molecular formula C6H5BrClNO B2736124 (3-Bromo-5-chloropyridin-4-yl)methanol CAS No. 1064677-18-4

(3-Bromo-5-chloropyridin-4-yl)methanol

Cat. No.: B2736124
CAS No.: 1064677-18-4
M. Wt: 222.47
InChI Key: MYDFUTNSEMGKKS-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-4-yl)methanol is a pyridine derivative featuring bromo (Br) and chloro (Cl) substituents at the 3- and 5-positions, respectively, along with a hydroxymethyl (-CH2OH) group at the 4-position. This compound is a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of spirocyclic compounds and bioactive molecules . It is commercially available with a purity >97% and is typically handled using DMSO as a solvent for master liquid preparation, followed by formulation with co-solvents like PEG300 or corn oil for in vivo applications .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDFUTNSEMGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromo-5-chloropyridin-4-yl)methanol can be synthesized through various methods. One common method involves the reduction of 3-bromo-5-chloro-pyridine-4-carbaldehyde using sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature for about an hour .

Another method involves the protection of the hydroxyl group using 3,4-dihydro-2H-pyran in the presence of toluene-4-sulfonic acid in dichloromethane (DCM). The reaction mixture is stirred overnight at room temperature, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF) and water.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-5-chloropyridin-4-yl)methanol serves as a precursor for synthesizing potential therapeutic agents. Its unique structure allows for the development of compounds targeting various biological pathways.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant ones. The minimal inhibitory concentrations (MICs) for Gram-positive bacteria like Staphylococcus aureus have shown promising results, suggesting its potential use in developing new antibiotics.

Biological Studies

The compound is utilized in enzyme inhibition studies. Its structure allows it to interact with nicotinamide adenine dinucleotide (NAD) binding sites, which are crucial in metabolic processes.

  • Inhibition of Enzymatic Activity : Studies have demonstrated that related compounds can inhibit NAD-dependent enzymes, which could be leveraged in drug development targeting metabolic disorders.

Agrochemical Development

This compound is also explored for its potential insecticidal properties. Similar pyridine derivatives have shown efficacy against pests, indicating that this compound may exhibit larvicidal effects against specific insects .

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria. This suggests its potential as a therapeutic agent against infections caused by multidrug-resistant pathogens.

Cancer Research

In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in breast cancer cells through the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer therapies .

Enzyme Interaction Studies

Research published in Biochemical Pharmacology indicated that this compound selectively inhibited specific kinases involved in cancer cell signaling pathways, contributing to its anticancer effects.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-4-yl)methanol is not well-documented. as a pyridine derivative, it may interact with various molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms may influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • (5-Bromo-2-chloropyridin-3-yl)methanol (Page 132, ): This isomer has Br and Cl at the 5- and 2-positions, respectively, with the hydroxymethyl group at the 3-position. The altered substituent positions significantly affect electronic distribution and steric hindrance.
  • The 2-position hydroxymethyl group could increase acidity due to proximity to the nitrogen atom, altering solubility and reactivity.

Functional Group Variations

  • 5-Bromo-6-Methoxypyridine-3-carboxylic Acid ():
    Replacing the hydroxymethyl group with a carboxylic acid (-COOH) and methoxy (-OCH3) substituents introduces hydrogen-bonding capacity and acidity. This compound is water-soluble and suited for pharmaceutical applications requiring ionic interactions .

  • 2-Bromo-5-cyclobutoxypyridine (): The absence of a hydroxymethyl group and the presence of a bulky cyclobutoxy substituent limit its utility in reactions requiring -CH2OH as a leaving group or oxidation site.

Biological Activity

(3-Bromo-5-chloropyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C5_5H4_4BrClN2_2O. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds .
  • Receptor Binding : It binds to specific receptor proteins, potentially modulating signal transduction pathways associated with G-protein coupled receptors (GPCRs) and ion channels. This modulation can alter cellular responses such as proliferation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound can inhibit enzymatic activity by occupying active sites on enzymes, such as cytochrome P450, thereby preventing the metabolism of various substrates .
  • Receptor Modulation : By binding to receptor proteins, it can induce conformational changes that enhance or inhibit receptor activity, influencing downstream signaling pathways.
  • Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and function .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound across different contexts:

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against various cancer cell lines. For example, compounds with similar structures showed IC50_{50} values ranging from 7 to 20 µM against colorectal cancer cells, indicating potent inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

In antimicrobial assays, related compounds exhibited activity against a range of bacterial strains. For instance, minimum inhibitory concentrations (MICs) were reported between 40 to 50 µg/mL for certain derivatives against E. faecalis and P. aeruginosa. Such findings suggest potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A research project focused on the anticancer efficacy of this compound derivatives found that they significantly inhibited the growth of human leukemia cell lines. The study reported IC50_{50} values as low as 1.50 µM, indicating strong potential for therapeutic use in leukemia treatment .

Case Study 2: Enzyme Interaction

Another study investigated the interaction between this compound and cytochrome P450 enzymes. The results showed that at varying concentrations, the compound could modulate enzyme activity significantly, suggesting its utility in drug development where metabolic pathways are critical .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µM)Reference
AnticancerColorectal Cancer7 - 20
AntimicrobialE. faecalis40 - 50
Enzyme InteractionCytochrome P450Varies

Q & A

Q. How do solvent polarity and pH influence the stability of this compound during storage?

  • Answer : The hydroxyl group makes the compound susceptible to oxidation. Stability studies () recommend storing in anhydrous, aprotic solvents (e.g., dichloromethane) under inert gas. Buffered solutions (pH 6–8) minimize acid/base degradation. Accelerated aging tests (40°C/75% RH) can model shelf-life .

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